Cas no 1704957-27-6 ((3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

(3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- 1704957-27-6
- EN300-1284421
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- インチ: 1S/C15H16N2O4S/c1-10-9-22-14(16-10)12(7-13(18)19)17-15(20)21-8-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3,(H,17,20)(H,18,19)/t12-/m1/s1
- InChIKey: ZQMLYJFZBQWNKY-GFCCVEGCSA-N
- ほほえんだ: S1C=C(C)N=C1[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 320.08307817g/mol
- どういたいしつりょう: 320.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
(3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284421-50mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
1704957-27-6 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1284421-5000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
1704957-27-6 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1284421-1.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
1704957-27-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284421-10000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
1704957-27-6 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1284421-250mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
1704957-27-6 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1284421-100mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
1704957-27-6 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1284421-500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
1704957-27-6 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1284421-1000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
1704957-27-6 | 1000mg |
$914.0 | 2023-10-01 | ||
Enamine | EN300-1284421-2500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
1704957-27-6 | 2500mg |
$1791.0 | 2023-10-01 |
(3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
(3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acidに関する追加情報
Introduction to (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic Acid (CAS No. 1704957-27-6)
(3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS No. 1704957-27-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with this compound.
The chemical structure of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is noteworthy for its chiral center at the 3-position and the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino moiety. The thiazole ring, a key functional group in this molecule, contributes to its biological activity and pharmacological properties. The combination of these structural elements makes it a valuable scaffold for the design and synthesis of bioactive compounds.
Recent studies have highlighted the importance of thiazole-containing compounds in various therapeutic areas. For instance, thiazoles have been shown to exhibit potent antimicrobial, antiviral, and anticancer activities. The presence of the thiazole ring in (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid suggests that it may possess similar biological activities. Researchers are actively exploring its potential as a lead compound for drug discovery.
The synthesis of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves several well-defined steps. One common approach is to start with the amination of a suitable thiazole derivative followed by the introduction of the benzyloxycarbonyl protecting group. Subsequent steps may include esterification, hydrolysis, and chiral resolution to obtain the desired enantiomer. The choice of synthetic route depends on factors such as yield, purity, and scalability.
In terms of biological evaluation, (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has been tested in various in vitro and in vivo models. Studies have shown that it exhibits promising activity against certain bacterial strains, making it a potential candidate for developing new antibiotics. Additionally, preliminary data suggest that it may have antiproliferative effects on cancer cells, warranting further investigation.
The pharmacokinetic properties of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid are also an area of interest. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for optimizing its therapeutic potential. Recent research has focused on enhancing its bioavailability through prodrug strategies and formulation development.
One notable application of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is in the field of peptide chemistry. The presence of the carboxylic acid group makes it an attractive building block for constructing peptides with enhanced stability and biological activity. Peptides derived from this compound have shown promise in targeting specific cellular pathways involved in disease processes.
Moreover, computational studies have provided insights into the molecular dynamics and binding interactions of (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid with various biological targets. These studies have helped identify key structural features responsible for its bioactivity and guided the rational design of more potent analogs.
In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (CAS No. 1704957-27-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to elucidate its full potential and optimize its properties for clinical use.
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